molecular formula C12H12N4O4 B10948492 N-(4-methoxy-2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(4-methoxy-2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10948492
M. Wt: 276.25 g/mol
InChI Key: ZCWNRGGBEGJSLD-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group at the 4-position and a carboxamide group at the 3-position. Additionally, the phenyl ring attached to the pyrazole ring is substituted with a methoxy group at the 4-position and a methyl group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the nitro-substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Substitution on the Phenyl Ring: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, tin(II) chloride (SnCl₂), or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide: Lacks the methyl group on the phenyl ring.

    N-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide: Lacks the methoxy group on the phenyl ring.

    N-(4-methoxy-2-methylphenyl)-1H-pyrazole-3-carboxamide: Lacks the nitro group on the pyrazole ring.

Uniqueness

N-(4-methoxy-2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of its substituents, which impart specific chemical and physical properties. The presence of both methoxy and methyl groups on the phenyl ring, along with the nitro and carboxamide groups on the pyrazole ring, makes it distinct from other similar compounds. This unique structure can lead to different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

N-(4-methoxy-2-methylphenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H12N4O4/c1-7-5-8(20-2)3-4-9(7)14-12(17)11-10(16(18)19)6-13-15-11/h3-6H,1-2H3,(H,13,15)(H,14,17)

InChI Key

ZCWNRGGBEGJSLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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